molecular formula C11H15NOS B12794535 1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- CAS No. 103140-30-3

1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)-

Cat. No.: B12794535
CAS No.: 103140-30-3
M. Wt: 209.31 g/mol
InChI Key: GXOGJLMJTDDLLD-UHFFFAOYSA-N
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Description

1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. This compound features a propanone backbone with a pyrrolidinyl and thienyl substituent. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- typically involves the following steps:

    Formation of the Pyrrolidinyl Group: This can be achieved by reacting pyrrolidine with a suitable halogenated precursor.

    Thienyl Substitution: The thienyl group can be introduced through a coupling reaction, often using a palladium catalyst.

    Ketone Formation: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The pyrrolidinyl and thienyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-(1-pyrrolidinyl)-1-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring.

    1-Propanone, 3-(1-pyrrolidinyl)-1-(2-phenyl)-: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules.

Properties

CAS No.

103140-30-3

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C11H15NOS/c13-10(11-4-3-9-14-11)5-8-12-6-1-2-7-12/h3-4,9H,1-2,5-8H2

InChI Key

GXOGJLMJTDDLLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CS2

Origin of Product

United States

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